2-(Difluoromethyl)azetidine is a chemical compound characterized by a four-membered saturated ring structure known as azetidine, with a difluoromethyl group attached at the second position. The compound is of interest in medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities. The chemical formula for 2-(difluoromethyl)azetidine is , and its molecular weight is approximately 120.11 g/mol.
The compound can be sourced from various chemical suppliers, including BLD Pharm and Sigma-Aldrich, where it is often available in its hydrochloride form. It falls under the category of fluorinated heterocycles, which are known for their diverse applications in pharmaceuticals and agrochemicals. The compound's CAS number is 2247105-28-6, which aids in its identification in chemical databases.
The synthesis of 2-(difluoromethyl)azetidine can be achieved through several methods:
These methods highlight the versatility of synthetic pathways available for producing 2-(difluoromethyl)azetidine.
The molecular structure of 2-(difluoromethyl)azetidine features a four-membered ring with a nitrogen atom incorporated into the ring system. The difluoromethyl group significantly influences the compound's physical and chemical properties, enhancing its lipophilicity and reactivity.
C(C(F)(F)N)C1CCN1
.2-(Difluoromethyl)azetidine can participate in various chemical reactions due to its reactive functional groups:
These reactions underline the compound's utility in synthetic organic chemistry.
The mechanism of action for 2-(difluoromethyl)azetidine primarily relates to its biological activity as a potential pharmaceutical agent. Compounds with difluoromethyl groups are often associated with enhanced metabolic stability and bioavailability:
These properties make 2-(difluoromethyl)azetidine an interesting candidate for further research in both medicinal chemistry and material science.
2-(Difluoromethyl)azetidine has several potential applications:
The incorporation of azetidine (four-membered nitrogen-containing heterocycles) into bioactive molecules represents a significant evolution in medicinal chemistry. Initial interest arose from naturally occurring azetidine derivatives, such as L-azetidine-2-carboxylic acid (isolated from Convallaria majalis in 1955), which served as proline antagonists in plant physiology [1]. The discovery of penicillin’s β-lactam core—a fused azetidinone ring—catalyzed intensive research into synthetic azetidine scaffolds. By the early 2000s, azetidines transitioned from structural curiosities to pharmacophores in clinical agents, exemplified by thrombin inhibitors (ximelagatran), immunomodulators (baricitinib), and kinase inhibitors (cobimetinib) [1] [7]. This shift was driven by the ring’s high ring strain and sp³-rich character, which enhance target binding specificity, improve solubility, and reduce metabolic lability compared to larger N-heterocycles (e.g., piperidines) [1] [6].
Table 1: Milestones in Azetidine-Based Drug Development
Year | Compound | Therapeutic Area | Significance |
---|---|---|---|
1955 | L-Azetidine-2-carboxylic acid | Plant Physiology | First natural azetidine; proline antagonist |
2000s | Ximelagatran | Anticoagulant | Thrombin inhibitor; featured azetidine scaffold |
2010s | Baricitinib | Rheumatoid arthritis | JAK inhibitor; improved metabolic stability |
2010s | Cobimetinib | Oncology (melanoma) | MEK inhibitor; leveraged azetidine for solubility |
Modern synthetic methodologies (e.g., strain-release cycloadditions, transition-metal catalysis) now enable efficient access to functionalized azetidines, accelerating their use in drug design [1] [7].
Fluorination is a cornerstone strategy for optimizing pharmacokinetic properties in drug candidates. The difluoromethyl (–CHF₂) group, in particular, confers distinct advantages:
Table 2: Physicochemical Properties of Fluorinated Groups in Azetidines
Group | Hammett Constant (σₘ) | Log P Contribution | Hydrogen-Bond Donor | Metabolic Stability |
---|---|---|---|---|
–CH₃ | -0.04 | +0.5 | No | Low |
–CHF₂ | +0.33 | +1.2 | Yes | High |
–CF₃ | +0.43 | +1.4 | No | Very High |
Additionally, the difluoromethyl group mimics alcohols, thiols, or amines as a bioisostere, expanding opportunities for scaffold hopping in lead optimization [5]. For example, 3-difluoromethylquinoxalin-2-ones—synthesized via photoredox difluoromethylation—show enhanced antibacterial activity due to improved cellular uptake [2].
Drug Discovery Applications2-(Difluoromethyl)azetidine combines azetidine’s conformational rigidity with the difluoromethyl group’s electronic and steric effects. Its hydrochloride salt (CAS S8495908) is commercially available as a chiral building block for:
Catalysis and SynthesisThe electron-withdrawing –CHF₂ group activates the azetidine ring for strain-release reactions, enabling:
Table 3: Synthetic Routes to 2-(Difluoromethyl)azetidines
Method | Key Reagents/Conditions | Yield | Stereoselectivity | Reference |
---|---|---|---|---|
Strain-release cyclization | Azabicyclobutane + TFAA; Pd/H₂ | 45–75% | cis-Selective | [7] |
β-Lactam reduction | NaBH₄/CeCl₃; HCl salt formation | 60% | Racemic | [6] |
Photoredox difluoromethylation | Ru(bpy)₃Cl₂; S-(Difluoromethyl)sulfonium salt | 53–60% | N/A | [2] |
These advancements position 2-(difluoromethyl)azetidine as a versatile synthon for drug discovery and catalytic applications, bridging the gap between saturated N-heterocycles and fluorinated architectures [3] [6] [7].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1